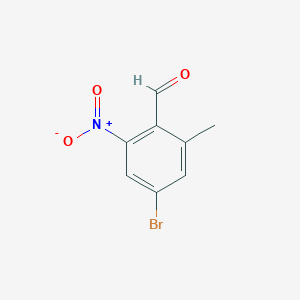![molecular formula C73H88N4 B11761531 3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3,5-bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphényl]-4-yl]méthyl}-[1,1'-biphényl] est un composé organique complexe caractérisé par ses multiples groupes biphényle et amino.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-amino-3,5-bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphényl]-4-yl]méthyl}-[1,1'-biphényl] implique plusieurs étapes, notamment la formation d'intermédiaires biphényle et la fonctionnalisation ultérieure avec des groupes amino. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir la rentabilité et l'évolutivité. Des techniques telles que les réacteurs à écoulement continu et les méthodes de purification avancées sont utilisées pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
4-amino-3,5-bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphényl]-4-yl]méthyl}-[1,1'-biphényl] subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium et les agents de substitution tels que les halogènes. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont adaptées pour obtenir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés biphényle hydroxylés, tandis que la réduction peut produire des composés biphényle entièrement saturés .
Applications De Recherche Scientifique
4-amino-3,5-bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphényl]-4-yl]méthyl}-[1,1'-biphényl] a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 4-amino-3,5-bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphényl]-4-yl]méthyl}-[1,1'-biphényl] implique son interaction avec des cibles et des voies moléculaires spécifiques. Les multiples groupes amino du composé lui permettent de former des liaisons hydrogène et d'autres interactions avec les protéines et les acides nucléiques, modulant potentiellement leur fonction .
Mécanisme D'action
The mechanism of action of 3,5-Bis(propan-2-yl)-4’-{tris[4’-amino-3’,5’-bis(propan-2-yl)-[1,1’-biphenyl]-4-yl]methyl}-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,5-Bis(propan-2-yl)-4H-1,2,4-triazole
- 1,3-Bis(2-propynyloxy)propan-2-ol
- Acide 3,5-bis(trifluorométhyl)phénylboronique
Unicité
Comparé à des composés similaires, 4-amino-3,5-bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphényl]-4-yl]méthyl}-[1,1'-biphényl] se démarque par sa structure complexe et la présence de multiples groupes biphényle et amino, ce qui confère des propriétés chimiques et biologiques uniques .
Propriétés
Formule moléculaire |
C73H88N4 |
|---|---|
Poids moléculaire |
1021.5 g/mol |
Nom IUPAC |
2,6-di(propan-2-yl)-4-[4-[tris[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]methyl]phenyl]aniline |
InChI |
InChI=1S/C73H88N4/c1-41(2)61-33-53(34-62(42(3)4)69(61)74)49-17-25-57(26-18-49)73(58-27-19-50(20-28-58)54-35-63(43(5)6)70(75)64(36-54)44(7)8,59-29-21-51(22-30-59)55-37-65(45(9)10)71(76)66(38-55)46(11)12)60-31-23-52(24-32-60)56-39-67(47(13)14)72(77)68(40-56)48(15)16/h17-48H,74-77H2,1-16H3 |
Clé InChI |
YRQAJMRXGLNZGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC(=C(C(=C4)C(C)C)N)C(C)C)(C5=CC=C(C=C5)C6=CC(=C(C(=C6)C(C)C)N)C(C)C)C7=CC=C(C=C7)C8=CC(=C(C(=C8)C(C)C)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


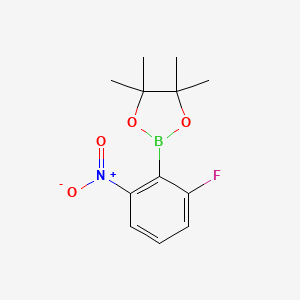

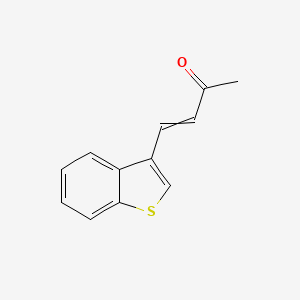
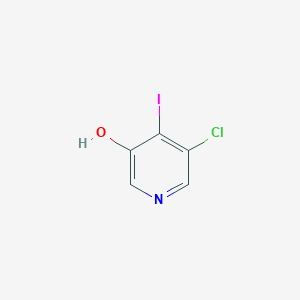
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)

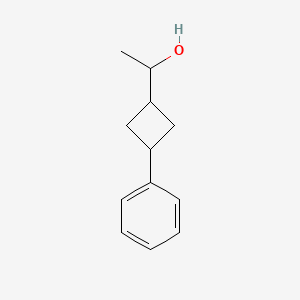
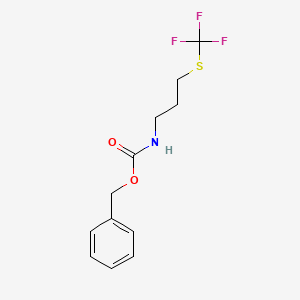
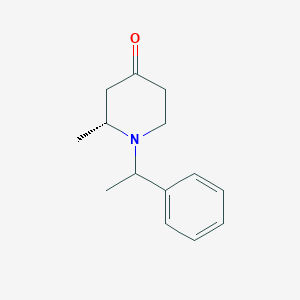
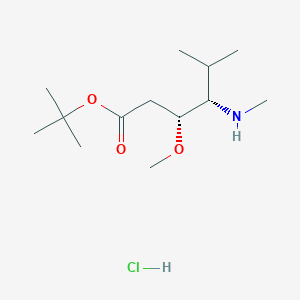
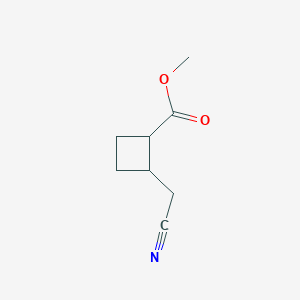
![(1R,3aR,4S,7aR)-1-[(2R)-4-hydroxybutan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B11761512.png)
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
